molecular formula C16H11Cl3N4O B14929823 2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide

Cat. No.: B14929823
M. Wt: 381.6 g/mol
InChI Key: IQXKXKJEWKWOKG-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide is a complex organic compound with the molecular formula C13H9Cl3N2O This compound is known for its unique structural features, which include a pyrazole ring, a nicotinamide moiety, and multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the nicotinamide moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the chlorinated pyrazole with the nicotinamide moiety under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxides and dechlorinated products.

Scientific Research Applications

2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine substitutions and pyrazole ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dichlorobenzyl)acetamide
  • 2-Chloro-N-(3,4-dichlorobenzyl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide stands out due to its unique combination of a pyrazole ring and nicotinamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl3N4O

Molecular Weight

381.6 g/mol

IUPAC Name

2-chloro-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H11Cl3N4O/c17-13-4-3-10(6-14(13)18)8-23-9-11(7-21-23)22-16(24)12-2-1-5-20-15(12)19/h1-7,9H,8H2,(H,22,24)

InChI Key

IQXKXKJEWKWOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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